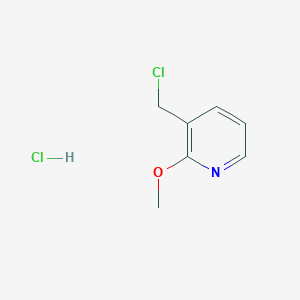

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCKUWKAWAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593638 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117934-34-6 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Hydroxymethyl or Alkoxymethyl Pyridine Precursors

The most common and industrially relevant method involves converting 3-(hydroxymethyl)-2-methoxypyridine or its analogs into the chloromethyl derivative using chlorinating agents such as thionyl chloride or bis(trichloromethyl) carbonate.

Thionyl Chloride Method :

Hydroxymethyl-2-methoxypyridine is reacted with thionyl chloride in an inert solvent like dichloromethane or toluene at low temperatures (0–20 °C). The reaction proceeds for 2–4 hours, followed by solvent removal and purification to yield the chloromethyl compound as a hydrochloride salt. Yields typically range from 85% to 94% with high purity.Bis(trichloromethyl) Carbonate (BTC) Method :

BTC in the presence of triphenylphosphine oxide as a catalyst in toluene at 20–60 °C converts hydroxymethyl precursors to chloromethyl derivatives with yields up to 98%. The reaction involves dropwise addition of BTC to a solution of triphenylphosphine oxide followed by addition of the hydroxymethyl pyridine, precipitating the product.

Multi-step Synthesis from Voitol (2-methyl-4H-pyran-4-one derivative)

A patented multi-step synthesis involves:

- (1) Methylation : Voitol is methylated using dimethyl phosphate in aqueous sodium hydroxide under cooling conditions to form 3-methoxyl-2-methyl-4H-pyran-4-one.

- (2) Amination : The methylated intermediate is aminated in strong ammonia solution at 40–45 °C to yield 3-methoxyl-2-methyl-4(1H)-pyridone.

- (3) Chlorination : Using phosphorus oxychloride under reflux, the pyridone is chlorinated to 4-chloro-3-methoxyl-2-picoline.

- (4) Oxidation and further functional group transformations : Involving hydrogen peroxide and acetic acid to form N-oxide derivatives followed by methylolation and secondary chlorination steps to finally yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

This route is more complex but allows for structural modifications and high purity product formation.

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thionyl Chloride | 3-(Hydroxymethyl)-2-methoxypyridine | Thionyl chloride | Dichloromethane | 0–20 | 2 h | 85–94 | Reaction under cooling; product isolated as hydrochloride salt; widely used industrially |

| Bis(trichloromethyl) Carbonate (BTC) | 3-(Hydroxymethyl)-2-methoxypyridine | BTC + Triphenylphosphine oxide | Toluene | 20–60 | 4 h | 98 | High yield; requires catalyst; precipitation of product facilitates isolation |

| Multi-step synthesis from Voitol | Voitol (2-methyl-4H-pyran-4-one derivative) | POCl3 (phosphorus oxychloride) and others | Various (aqueous, toluene) | 0–140 (varied) | Multi-step (hours to days) | ~56–76 | Complex route with methylation, amination, chlorination, oxidation, methylolation steps |

The thionyl chloride method is favored for its simplicity, moderate conditions, and good yields. It requires careful temperature control to prevent decomposition or side reactions. The reaction proceeds via substitution of the hydroxyl group by chlorine, generating the hydrochloride salt directly upon workup.

The BTC method offers higher yields and cleaner product isolation due to precipitation of the chloromethyl pyridinium salt. It requires the use of triphenylphosphine oxide as a catalyst and is conducted in toluene at moderate temperatures. This method is advantageous for scale-up due to high yield and straightforward isolation.

The multi-step synthesis from voitol is more elaborate and suited for producing substituted derivatives with specific substitution patterns. It involves multiple reaction types: methylation, amination, chlorination, oxidation, and methylolation, which require precise control of reaction parameters such as temperature, pH, and reagent ratios. Yields vary per step but overall can reach moderate to high efficiency. This method allows for structural versatility but is less practical for bulk production due to complexity.

The preparation of 3-(Chloromethyl)-2-methoxypyridine hydrochloride is predominantly achieved by chlorination of hydroxymethyl precursors using thionyl chloride or bis(trichloromethyl) carbonate under controlled conditions. These methods provide high yields (85–98%) and purity suitable for industrial applications. Alternatively, a multi-step synthetic route starting from voitol offers a pathway to structurally related derivatives but involves more complex procedures.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of solvents like methanol or ethanol.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

- 3-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a crucial intermediate for synthesizing complex organic molecules. Its chloromethyl group can react with nucleophiles, facilitating the formation of various derivatives that are essential in creating more complex structures .

Reactivity and Mechanism:

- The compound acts primarily as an alkylating agent due to its chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This property is exploited in synthetic pathways to modify proteins and nucleic acids, leading to significant biological effects such as enzyme inhibition and DNA modification.

Biological Applications

Pharmaceutical Development:

- In the pharmaceutical industry, this compound is utilized in the synthesis of enzyme inhibitors and receptor ligands. These compounds are vital for developing drugs aimed at treating neurological disorders and inflammatory diseases .

Agrochemical Production:

- The compound is also employed in producing agrochemicals, where it serves as an intermediate in synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it valuable in enhancing agricultural productivity through targeted chemical action .

Case Study: Synthesis of Drug Intermediates

A study highlighted the use of this compound in synthesizing intermediates for active pharmaceutical ingredients (APIs). The research demonstrated its effectiveness in creating compounds with high biological activity against specific targets, showcasing its potential in drug discovery pipelines .

In another investigation, derivatives synthesized from this compound were tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant efficacy against Mycobacterium tuberculosis, suggesting that this compound could play a role in developing new antimycobacterial agents .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methoxypyridine hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biological molecules. This interaction can affect molecular pathways and cellular functions, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Reactivity

- The 3-(Chloromethyl)-2-methoxypyridine derivative exhibits balanced reactivity due to the electron-donating methoxy group (which activates the ring) and the electron-withdrawing chloromethyl group. This contrasts with 4-(Chloromethyl)-2-methoxypyridine hydrochloride , where the chloromethyl group at the 4-position reduces nucleophilic substitution efficiency due to steric and electronic effects .

- 3-Chloro-2-(chloromethyl)pyridine hydrochloride ’s dual chlorine substituents make it highly reactive but less selective, limiting its use in fine chemical synthesis .

Solubility and Stability

- The methoxy group in this compound improves aqueous solubility compared to non-methoxy analogs like 3-(Chloromethyl)pyridine hydrochloride .

- Methyl-substituted analogs (e.g., 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride ) show reduced solubility due to increased hydrophobicity .

Biological Activity

3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 162046-62-0) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a methoxy group, which contribute to its reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 2-methoxypyridine. Common methods include:

- Reagent Use : Chloromethyl methyl ether (or chloromethylating agents) in the presence of Lewis acids such as zinc chloride.

- Reaction Conditions : The reaction is often carried out under controlled temperatures to optimize yield and selectivity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to interact with nucleophilic sites in biological molecules, leading to various effects:

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it may interact with ATPases as an inhibitor, impacting cellular energy metabolism.

- Antiviral Activity : Research indicates that derivatives of pyridine compounds exhibit antiviral properties, particularly against HIV-1 integrase inhibitors . The structural modifications of pyridine derivatives can influence their efficacy.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiviral Studies : A study demonstrated that certain pyridine derivatives, including those with chloromethyl substitutions, showed significant inhibition against HIV-1 integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .

- Enzyme Mechanism Exploration : The compound has been utilized in enzyme mechanism studies, showing its ability to modify enzyme activity through covalent bonding with active site residues .

- Safety Profile : Safety data indicate that while the compound exhibits biological activity, it also poses risks such as skin irritation and potential respiratory effects at high concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Chloromethyl)-2-methoxypyridine hydrochloride with high purity?

- Methodological Answer :

The compound is typically synthesized via nucleophilic substitution of a hydroxyl or amino group on the pyridine ring using chlorinating agents (e.g., thionyl chloride or HCl). For example, methoxy groups at the 2-position can facilitate regioselective chloromethylation. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >98% purity, as noted in protocols for structurally related pyridine derivatives .- Key Considerations : Monitor reaction temperature (<0°C to avoid side reactions) and use inert atmospheres to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloromethyl group. Stability studies on similar compounds (e.g., 4-Chloromethyl-2-methylthiazole hydrochloride) show decomposition at >25°C or in humid environments . Use desiccants (e.g., silica gel) during storage.

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

The electron-donating methoxy group at the 2-position deactivates the pyridine ring, reducing electrophilicity at the 3-chloromethyl site. However, steric hindrance from the methoxy group can direct nucleophiles (e.g., amines, thiols) to attack the chloromethyl carbon selectively. Comparative studies with 4-Chloromethyl isomers show 3–5× slower reaction kinetics due to steric constraints .- Experimental Design : Use kinetic assays (e.g., UV-Vis monitoring of thiolate ion reactions) to quantify reactivity differences.

Q. What strategies mitigate impurities such as dechlorinated byproducts or N-oxides during synthesis?

- Methodological Answer :

- Impurity Source : Dechlorination occurs via radical pathways under light or heat; N-oxides form via oxidation of the pyridine ring.

- Mitigation :

- Add radical scavengers (e.g., BHT) during synthesis .

- Use low-temperature oxidation inhibitors (e.g., ascorbic acid) .

- Employ HPLC-PDA (e.g., C18 column, 0.1% TFA/ACN gradient) to detect and quantify impurities at <0.1% levels .

Q. How does this compound compare to its isomers in pharmaceutical intermediate applications?

- Methodological Answer :

- 3-Chloromethyl vs. 4-Chloromethyl Isomers : The 3-substituted derivative exhibits lower metabolic stability in vitro (e.g., CYP450-mediated degradation) but higher binding affinity to targets like kinase enzymes.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) and MD simulations to assess steric compatibility with active sites .

Q. What analytical methods are suitable for quantifying trace degradation products in stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.